Ranolazine

Chronic angina Seattle Angina Questionnaire Quality of life

Ranolazine (CAS 142387-99-3) overcomes the confounding hemodynamic effects of conventional antianginals in electrophysiology research. Key differentiators: • 9-fold selectivity for late INa (IC50 15 μM) over peak INa (IC50 135 μM), enabling clean mechanistic studies • 0% torsades de pointes incidence despite IKr block (IC50 11.5 μM), ideal for cardiac safety pharmacology • Quantifiable clinical superiority: 28.3% absolute advantage over trimetazidine at 6 weeks and 9.5-point higher SAQ score vs ivabradine at 8 weeks. Supplied as ≥98% pure white powder; ambient shipping; in stock for immediate dispatch.

Molecular Formula C24H33N3O4
Molecular Weight 427.5 g/mol
CAS No. 142387-99-3
Cat. No. B123750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanolazine
CAS142387-99-3
Synonyms43285, RS
Dihydrochloride, Ranolazine
HCl, Ranolazine
Hydrochloride, Ranolazine
N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
Ranexa
ranolazine
Ranolazine Dihydrochloride
Ranolazine HCl
Ranolazine Hydrochloride
renolazine
RS 43285
RS 43285 193
RS 43285-193
RS 43285193
RS-43285
RS43285
Molecular FormulaC24H33N3O4
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
InChIInChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
InChIKeyXKLMZUWKNUAPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 mg/ml
Soluble in dichloromethane, methanol;  sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone;  slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether;  very slightly soluble in water
1.10e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ranolazine: Late Sodium Current Inhibitor


Ranolazine is a piperazine derivative approved as an extended-release (ER) oral formulation for the treatment of chronic angina [1]. It produces anti-ischemic effects at therapeutic plasma concentrations of 2–6 μM without reducing heart rate or blood pressure [2]. Its primary mechanism is the preferential inhibition of the late cardiac sodium current (late INa) via NaV1.5 channels [3], a mechanism distinct from conventional antianginal agents that primarily exert hemodynamic effects [1].

Ranolazine: Substitution Limitations


Ranolazine cannot be interchanged with other antianginal agents because its hemodynamically neutral mechanism fundamentally differs from beta-blockers, calcium channel blockers, and nitrates, which reduce myocardial oxygen demand or increase supply via alterations in heart rate, contractility, or vascular tone [1]. Furthermore, among metabolic modulators and ion channel-targeting antianginals (e.g., ivabradine, trimetazidine), ranolazine exhibits distinct clinical efficacy, safety profiles, and quantitative selectivity differences at the molecular target level [2][3]. The specific evidence dimensions below establish that substitution decisions without comparative data would be scientifically unsound for procurement.

Ranolazine: Comparative Evidence


Angina Symptom Control vs. Ivabradine

In a randomized clinical trial comparing ranolazine (500 mg twice daily) versus ivabradine (5 mg twice daily) added to standard therapy in patients with chronic ischemic heart disease, ranolazine demonstrated superior improvement in angina symptoms as measured by the Seattle Angina Questionnaire (SAQ) at 8 weeks [1].

Chronic angina Seattle Angina Questionnaire Quality of life Ischemic heart disease

Anginal Symptom Relief vs. Trimetazidine

In a prospective study of 106 patients with symptomatic angina inadequately controlled on conventional therapy, the addition of ranolazine resulted in a substantially higher rate of anginal symptom relief compared to trimetazidine after six weeks of treatment [1].

Chronic stable angina Metabolic modulator Symptom control Refractory angina

Safety and Tolerability vs. Ivabradine

A comparative open-label trial in chronic stable angina patients found that while both drugs were equiactive in reducing anginal attack frequency, ranolazine exhibited a better safety and tolerability profile than ivabradine, with fewer types of adverse drug reactions reported [1].

Drug safety Adverse drug reactions Tolerability Chronic angina

Left Ventricular Function vs. Trimetazidine

In a randomized double-blind controlled trial comparing ranolazine (500 mg twice daily) versus trimetazidine (35 mg twice daily) over eight weeks in patients with left ventricular dysfunction associated with chronic stable angina, only ranolazine produced a statistically significant improvement in left ventricular ejection fraction (LVEF) [1].

Left ventricular dysfunction Ejection fraction Systolic function Chronic stable angina

Target Selectivity: Late vs. Peak Sodium Current

Ranolazine exhibits preferential inhibition of the persistent late cardiac NaV1.5 sodium current over the normal transient peak sodium current, a selectivity profile that underpins its therapeutic mechanism [1].

NaV1.5 Late sodium current Ion channel selectivity Electrophysiology

Torsades de Pointes Risk vs. d-Sotalol

Unlike the pure IKr blocker d-sotalol, which induced torsades de pointes (TdP) ventricular tachyarrhythmias and mortality in all treated dogs in a comparative study, ranolazine produced modest, self-limited QT prolongation without inducing TdP at any tested concentration [1].

QT prolongation Torsades de Pointes Cardiac safety Proarrhythmia

Ranolazine: Optimal Research Applications


Selective Late Sodium Current Inhibition

Ranolazine is the optimal research tool for studies requiring selective blockade of the late cardiac sodium current (late INa) while preserving normal peak sodium channel function. Its 9-fold selectivity window (late INa IC50 = 15 μM vs. peak INa IC50 = 135 μM) [1] makes it preferable to less selective sodium channel modulators. Additionally, its inhibition of IKr (IC50 = 11.5–12 μM) and late ICa (IC50 = 50 μM) [2] provides a well-characterized multi-channel profile useful for investigating complex electrophysiological interactions in isolated myocyte and wedge preparation models.

Head-to-Head Efficacy Trials in Chronic Angina

Procurement for randomized controlled trials comparing antianginal agents in chronic stable angina should prioritize ranolazine given the established comparative efficacy data. Ranolazine demonstrated a 28.3 percentage-point absolute advantage in symptom relief over trimetazidine at six weeks [3] and a 9.5-point higher SAQ score compared to ivabradine at eight weeks [4]. These quantifiable differences support ranolazine as the reference compound for studies evaluating symptom control, quality of life, and functional outcomes in ischemic heart disease populations.

QT Prolongation and Proarrhythmia Assessment

Ranolazine is uniquely suited for safety pharmacology investigations examining the dissociation between QT interval prolongation and proarrhythmic risk. Unlike d-sotalol, which produced 100% incidence of torsades de pointes, ranolazine demonstrated 0% TdP incidence across all tested concentrations [5]. This property, attributed to its balanced multi-channel inhibition (IKr block offset by late INa and ICa inhibition) [2], makes ranolazine the compound of choice for studies aimed at understanding how multi-ion channel pharmacology can mitigate proarrhythmic potential despite QT prolongation.

Left Ventricular Dysfunction in Angina Research

For research programs investigating therapeutic interventions that improve left ventricular systolic function in angina patients with concurrent ventricular dysfunction, ranolazine provides evidence-based differentiation from alternative metabolic modulators. The statistically significant improvement in LVEF (p = 0.04) with ranolazine, compared to no significant change with trimetazidine [6], positions ranolazine as the preferred compound for studies examining the intersection of antianginal therapy and systolic function recovery. This application is particularly relevant for translational research bridging angina management and heart failure prevention.

Technical Documentation Hub

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48 linked technical documents
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